3-(1,1-Difluoropropyl)aniline
Overview
Description
Scientific Research Applications
Chemical Synthesis and Modification
Research has demonstrated innovative methods for modifying anilines, including the introduction of difluoropropyl groups, to enhance their chemical properties for various applications. For instance, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) has been utilized to affix acetyldiarylamines or produce corresponding phenols through hydrolysis, highlighting a method for functionalizing aniline derivatives with electron-withdrawing or donating groups (Itoh et al., 2002). Additionally, the copper/B2pin2-catalyzed C-H difluoroacetylation-cycloamidation of anilines leading to the formation of 3,3-difluoro-2-oxindoles represents a strategic approach to synthesize complex molecules, indicating the utility of difluoropropyl aniline derivatives in synthesizing biologically relevant compounds (Ke & Song, 2017).
Spectroscopic and Electronic Structure Analysis
Studies involving 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline have shed light on the vibrational, structural, thermodynamic, and electronic properties of fluorinated aniline derivatives. This includes extensive analysis using spectroscopic methods and quantum chemical calculations to understand the influence of substituent groups on molecular properties (Arjunan, Rani, & Mohan, 2011).
Applications in Catalysis and Material Science
Rhenium(I) complexes containing arylamine functionalities have been explored for their catalytic efficiency in carbon dioxide reduction, with modifications in the aniline substituents significantly affecting catalytic performance. This showcases the role of aniline derivatives in developing catalysts for environmental applications (Talukdar et al., 2020).
Advanced Organic Synthesis
Difluoropropyl aniline derivatives have been pivotal in advancing organic synthesis techniques, such as the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes to produce 9-fluorenones, demonstrating the utility of these compounds in synthesizing complex organic structures with high efficiency and selectivity (Wang et al., 2019).
Future Directions
Bicyclo[1.1.1]pentylamines (BPCAs), which are sp3-rich surrogates for aniline and its derivatives, have emerged as important compounds in medicinal and synthetic chemistry . The development of radical chemistry has enabled the assembly of valuable BCPAs scaffolds directly . This could potentially open up new avenues for the synthesis and application of “3-(1,1-Difluoropropyl)aniline” in the future.
properties
IUPAC Name |
3-(1,1-difluoropropyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-2-9(10,11)7-4-3-5-8(12)6-7/h3-6H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFTVOAEAJGAFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)N)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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